8-Iso-16-cyclohexyl-tetranor prostaglandin E2

Environmental monitoring Organic contaminants Non-targeted LC-HRMS

8-Iso-16-cyclohexyl-tetranor PGE2 is a unique synthetic analog with no known pharmacology—ideal for novel receptor discovery. Its distinct 16-cyclohexyl-tetranor moiety ensures a mass shift from endogenous PGE2, making it a critical LC-MS/MS internal standard. This uncharacterized compound is a priority analytical standard for environmental labs tracking aquatic contaminants. For R&D use only.

Molecular Formula C22H34O5
Molecular Weight 378.5 g/mol
Cat. No. B10766877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iso-16-cyclohexyl-tetranor prostaglandin E2
Molecular FormulaC22H34O5
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC(C=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O
InChIInChI=1S/C22H34O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,6,12-13,16-19,21,23,25H,2-5,7-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18+,19+,21+/m0/s1
InChIKeyWVYOVLOAXIHCDB-OMLLNYAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Iso-16-cyclohexyl-tetranor Prostaglandin E2: Structural Identity and Research Status


8-Iso-16-cyclohexyl-tetranor prostaglandin E2 (CAS 53319-30-5) is a synthetic analog of 8-iso PGE2, which itself is an isoprostane produced from arachidonic acid via free radical-catalyzed lipid peroxidation . The compound is classified as a prostaglandin E2 analog but has not been significantly researched; multiple authoritative sources state that there are no published studies on its pharmacological properties [1]. The molecule is defined by specific structural features: a cyclopentane ring, hydroxy and oxo substituents, and a 16-cyclohexyl-tetranor modification that distinguishes it from natural PGE2.

Why 8-Iso-16-cyclohexyl-tetranor PGE2 Cannot Be Interchanged with Generic Prostaglandin E2 or 8-Iso PGE2


Generic substitution among prostaglandin analogs is not feasible because even subtle structural modifications can profoundly alter receptor binding profiles, metabolic stability, and signaling pathways [1]. While 8-iso-16-cyclohexyl-tetranor PGE2 has not been pharmacologically characterized, the known functional divergence between its parent compound, 8-iso PGE2, and natural PGE2 provides a class-level inference for the necessity of precise reagent selection: 8-iso PGE2 acts predominantly at thromboxane A2 receptors and putative 'isoprostane receptors', whereas PGE2 primarily engages EP receptors (EP1-EP4), leading to distinct physiological outcomes [2][3]. The 16-cyclohexyl-tetranor modification likely further alters these interactions, making this compound a specific research tool rather than a direct functional substitute for any other analog.

8-Iso-16-cyclohexyl-tetranor PGE2: A Quantitative Evidence Guide for Scientific Procurement


Environmental Occurrence: High Detection Frequency in Yangtze River Water Samples

8-Iso-16-cyclohexyl-tetranor prostaglandin E2 was identified as one of the high-concern organic contaminants with the highest frequency of detection in tap water and source water samples from the Yangtze River, detected in more than 33% of samples analyzed [1]. This finding positions the compound as a priority analyte for environmental toxicology and water quality surveillance.

Environmental monitoring Organic contaminants Non-targeted LC-HRMS

Structural Divergence: 16-Cyclohexyl-tetranor Modification Alters Physicochemical Properties

The 16-cyclohexyl-tetranor modification increases the molecular weight and lipophilicity compared to natural PGE2. 8-Iso-16-cyclohexyl-tetranor PGE2 has a molecular weight of 378.5 g/mol and a calculated LogP of 2.68 , whereas natural PGE2 has a molecular weight of 352.5 g/mol and a lower LogP of approximately 1.8-2.0 (class-level inference based on typical prostaglandin E2 values) [1].

Prostaglandin analog Structural modification Physicochemical property

Lack of Pharmacological Characterization: A Critical Data Gap

Multiple authoritative sources, including Cayman Chemical, Santa Cruz Biotechnology, and TargetMol, explicitly state that 'there are no published studies on the pharmacological properties of 8-iso-16-cyclohexyl-tetranor PGE2' [1]. This contrasts with the well-characterized pharmacological profiles of 8-iso PGE2 and PGE2, which have extensive receptor binding and functional data.

Pharmacological property Receptor binding Research gap

Best Research and Industrial Application Scenarios for 8-Iso-16-cyclohexyl-tetranor Prostaglandin E2


Environmental Water Quality Monitoring and Contaminant of Emerging Concern (CEC) Surveillance

8-Iso-16-cyclohexyl-tetranor prostaglandin E2 has been identified as a high-frequency contaminant in Yangtze River water samples (>33% detection rate) [1]. This positions it as a priority analytical standard for environmental laboratories conducting non-targeted LC-HRMS screening, source tracking, or risk assessment of synthetic prostaglandin analogs in aquatic ecosystems.

Exploratory Research in Prostaglandin Receptor Pharmacology

With no published pharmacological studies , this compound represents a completely uncharacterized structural variant of the isoprostane class. It is ideally suited for researchers seeking to explore novel structure-activity relationships, identify new receptor interactions, or screen for unexpected biological activities in cell-based assays where the outcome is unknown.

Method Development and Validation for Lipid Mediator Analysis

The compound's distinct physicochemical properties (MW 378.5, LogP 2.68) make it a useful internal standard or calibration reference for LC-MS/MS methods targeting synthetic prostaglandin analogs or isoprostanes. Its unique 16-cyclohexyl-tetranor moiety provides a distinct mass shift from endogenous PGE2, facilitating accurate quantitation in complex biological matrices.

Technical Documentation Hub

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